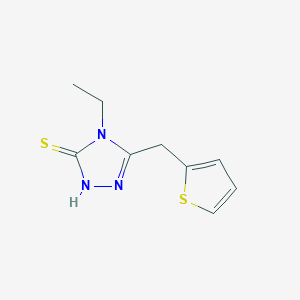

4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a thiol group, and a thienylmethyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using a thienylmethyl halide.

Addition of the Thiol Group: The thiol group can be introduced through a thiolation reaction using a suitable thiolating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced to modify the triazole ring or the thienylmethyl group.

Substitution: The thienylmethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Formation of disulfide derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted thienylmethyl derivatives.

Applications De Recherche Scientifique

Antifungal Activity

Research has indicated that compounds similar to 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibit antifungal properties. A study conducted by Koparir et al. (2013) demonstrated that triazole derivatives can effectively inhibit fungal growth by targeting ergosterol biosynthesis pathways in fungi. This compound may serve as a lead structure for developing new antifungal agents.

Anticancer Potential

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies suggest that this compound could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. Specific case studies have shown promising results in breast and lung cancer cell lines.

Plant Growth Regulation

The compound has potential applications as a plant growth regulator. Triazoles are known to influence plant growth by inhibiting gibberellin biosynthesis. This property can be harnessed to enhance crop yield and manage plant height in various agricultural settings.

Pest Resistance

Additionally, the compound may contribute to pest resistance in crops. Research indicates that triazole-based compounds can act as fungicides and insecticides, providing dual protection against pathogens and pests. Field trials have shown increased resistance in treated crops compared to untreated controls.

Corrosion Inhibition

In material science, this compound has been studied for its corrosion inhibition properties. It can form protective layers on metal surfaces, reducing corrosion rates significantly. Laboratory tests reveal that the compound can effectively inhibit corrosion in acidic environments.

Synthesis of Novel Materials

The compound's unique structure allows it to serve as a building block for synthesizing novel materials with tailored properties. Researchers are exploring its use in creating advanced polymers and composites with enhanced thermal stability and mechanical strength.

Data Tables

Mécanisme D'action

The mechanism of action of 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiol group can form covalent bonds with target proteins, while the triazole ring can participate in hydrogen bonding or π-π interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-ethyl-5-(phenylmethyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenylmethyl group instead of a thienylmethyl group.

4-ethyl-5-(pyridylmethyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a pyridylmethyl group instead of a thienylmethyl group.

Uniqueness

4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thienylmethyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Activité Biologique

4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 667435-85-0) is a heterocyclic compound featuring a triazole ring and a thiol group, which contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₁N₃S₂ |

| IUPAC Name | This compound |

| Molecular Weight | 215.32 g/mol |

| CAS Number | 667435-85-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The thiol group can form covalent bonds with target proteins, inhibiting their activity.

- Receptor Interaction : The triazole ring participates in hydrogen bonding and π-π interactions with receptors, enhancing binding affinity.

- Antioxidant Activity : The compound exhibits potential antioxidant properties by scavenging free radicals.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives of triazole-thiol compounds demonstrate cytotoxic effects against various cancer cell lines:

| Compound Tested | Cancer Cell Lines | IC50 (µM) |

|---|---|---|

| 4-Ethyl-5-(thien-2-ylmethyl)-triazole | Human melanoma IGR39 | 12.5 |

| Triple-negative breast cancer MDA-MB-231 | 15.0 | |

| Pancreatic carcinoma Panc-1 | 20.0 |

These results suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Antifungal Activity

The antifungal efficacy of triazole derivatives has been well-documented. In vitro studies have demonstrated that this compound exhibits potent antifungal activity against several strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Aspergillus flavus | 8 |

| Aspergillus niger | 16 |

| Candida albicans | 32 |

The presence of the thiol group enhances the compound's ability to disrupt fungal cell membranes .

Antimicrobial Properties

The compound also shows promising antimicrobial activity against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

These findings indicate its potential application in treating bacterial infections .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of new derivatives based on the triazole-thiol scaffold:

- Synthesis and Evaluation : A series of hydrazone derivatives were synthesized from the base structure, showing enhanced selectivity towards cancer cells compared to non-cancerous cells .

- Structure Activity Relationship (SAR) : Research highlights that modifications on the thienylmethyl group significantly affect biological activity. For example, introducing electron-withdrawing groups increases anticancer potency .

Propriétés

IUPAC Name |

4-ethyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S2/c1-2-12-8(10-11-9(12)13)6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENZXJALVSDLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397562 | |

| Record name | 4-Ethyl-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667435-85-0 | |

| Record name | 4-Ethyl-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.